molecular formula C7H14ClNO2 B1435570 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1803589-83-4

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B1435570
CAS No.: 1803589-83-4
M. Wt: 179.64 g/mol
InChI Key: CIEYKMPRRKFERF-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This pyrrolidine-based acetic acid derivative is part of a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry research . While specific biological data for this compound is limited in the public domain, structurally related pyrrolidinylacetic acid derivatives are frequently explored in pharmaceutical research for their potential to interact with various biological targets . For instance, research into similar compounds highlights their relevance in the study of antiviral and antimicrobial agents, where they may act on viral enzymes or bacterial efflux pumps . Furthermore, such pyrrolidine derivatives are often investigated for their potential as key scaffolds in developing molecules with anti-inflammatory and antitumor properties . Researchers value this compound for its utility in constructing more complex molecules and for probing biochemical pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6-2-3-8(4-6)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEYKMPRRKFERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 2-(3-Methylpyrrolidin-1-yl)acetic acid involves the nucleophilic substitution reaction between 3-methylpyrrolidine and chloroacetic acid under basic conditions. The nitrogen atom in the pyrrolidine ring acts as a nucleophile attacking the electrophilic carbon in chloroacetic acid, resulting in the formation of the target compound.

Step Reactants Conditions Outcome
1 3-Methylpyrrolidine + Chloroacetic acid Basic aqueous or organic medium, moderate heating Nucleophilic substitution to form 2-(3-Methylpyrrolidin-1-yl)acetic acid
2 Resulting free acid + HCl gas or HCl in dioxane Acidification to form hydrochloride salt Formation of 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride salt

This reaction typically proceeds efficiently under controlled temperature (ambient to reflux) and pH conditions to favor substitution and minimize side reactions.

Detailed Laboratory Synthesis

A more elaborate multi-step synthesis is reported in related pyrrolidine derivatives, which can be adapted for this compound preparation. Key steps include:

  • Step 1 : Preparation of methylpyrrolidine-3-carboxylate hydrochloride via hydrogenation of protected intermediates using Pd/C catalyst under hydrogen atmosphere at 50 °C. This step yields a hydrochloride salt intermediate with high purity and yield (~94%).

  • Step 2 : Subsequent nucleophilic substitution with chloroacetic acid or its derivatives in the presence of sodium bicarbonate or other bases to form the acetic acid moiety attached to the pyrrolidine nitrogen.

  • Step 3 : Acidification with hydrochloric acid (often in dioxane or aqueous solution) to precipitate and isolate the hydrochloride salt of the target compound.

These steps involve purification techniques such as extraction, drying over anhydrous salts, and column chromatography to ensure high purity.

Industrial Production Considerations

Industrial synthesis of this compound generally scales the laboratory nucleophilic substitution reaction with modifications for yield optimization and quality control:

  • Reaction Scale : Larger batch reactors with controlled temperature (often reflux conditions around 100 °C) and pH monitoring.

  • Purification : Use of crystallization and filtration techniques to isolate the hydrochloride salt, followed by drying under controlled temperature (55–60 °C) to achieve stable solid form.

  • Quality Control : Analytical methods such as Thin Layer Chromatography (TLC) to monitor reaction completeness and High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Safety : Handling of corrosive hydrochloric acid and management of exothermic reaction steps under industrial safety protocols.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 25–100 °C (ambient to reflux) Reflux often preferred for complete reaction
Solvent Water, methanol, or acetonitrile Aqueous or mixed solvents facilitate nucleophilic substitution
Base Sodium bicarbonate, potassium carbonate Neutralizes acid byproducts, promotes substitution
Catalyst Pd/C for hydrogenation steps Used in intermediate steps for salt formation
Reaction Time 2–24 hours depending on step Longer times for complete conversion and purification
Acidification HCl gas or HCl in dioxane Converts free acid to hydrochloride salt for stability

Research Findings and Analytical Data

  • Yield : Laboratory yields for intermediate hydrochloride salts are reported up to 94%, with final product yields depending on purification efficiency.

  • Purity : Purification by column chromatography and recrystallization ensures high purity suitable for pharmaceutical or chemical use.

  • Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard for confirming structure and purity.

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Yield (%) Notes
Direct Nucleophilic Substitution 3-Methylpyrrolidine + Chloroacetic acid Basic aqueous/organic, reflux 70–90 Simple, scalable industrial method
Multi-step Synthesis via Protected Intermediates Protected pyrrolidine derivatives, Pd/C hydrogenation Hydrogen atmosphere, 50 °C, acidification ~94 (intermediate) High purity, used in complex syntheses
Industrial Scale Process Same as direct substitution with optimized purification Reflux, acidification, crystallization Variable, optimized for scale Includes quality control and drying

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, carboxylic acids, and amine derivatives .

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The target compound’s CCS values (131.5–140.3 Ų) are lower than typical for bulkier analogs like [2-(pyrrolidin-1-ylmethyl)phenoxy]-acetic acid HCl (MW 271.74), suggesting enhanced membrane permeability .
  • Bicyclic Motifs : The bicyclo[1.1.1]pentane derivative () serves as a phenyl-ring isostere, offering rigidity and metabolic stability, unlike the flexible pyrrolidine in the target compound .

Key Observations :

  • The pyridine analog () has well-documented acute toxicity (Category 4), requiring stringent handling protocols, whereas the target compound’s hazards remain uncharacterized.
  • Bicyclic derivatives () are often designed to reduce toxicity via metabolic inertness, but comparative data are lacking for the target compound.

Biological Activity

2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a detailed examination of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

The compound exhibits significant interactions with various enzymes and proteins, influencing cellular signaling pathways. Key biochemical properties include:

  • Enzyme Interactions : It interacts with kinases and phosphatases, crucial for cellular signaling.
  • Protein Binding : The compound can bind to specific protein domains, altering their conformation and function.

Cellular Effects

This compound has been shown to modulate several cellular processes:

  • Cell Proliferation : Studies indicate that the compound can induce cell cycle arrest in cancer cell lines, leading to decreased proliferation rates.
  • Apoptosis : It promotes apoptosis in various cancer cell types, suggesting its potential as an anticancer agent.

Molecular Mechanism

The biological activity of this compound is mediated through various molecular mechanisms:

  • Enzyme Binding : The compound binds to active sites on enzymes, leading to inhibition or activation. This interaction often results in conformational changes that affect catalytic activity.
  • Gene Expression Modulation : It influences transcriptional activity by interacting with DNA and RNA, thereby altering gene expression profiles.

Temporal and Dosage Effects

Research has explored the temporal effects of the compound in laboratory settings:

  • Stability : The compound remains stable under standard conditions but shows degradation over extended periods.
  • Dosage Optimization : Animal model studies reveal that lower doses provide therapeutic benefits with minimal toxicity, while higher doses may induce hepatotoxicity and nephrotoxicity.

Metabolic Pathways

The metabolism of this compound occurs primarily in the liver via phase I and phase II reactions:

Metabolic Phase Key Enzymes Involved Outcome
Phase ICytochrome P450 oxidasesOxidation
Phase IIConjugating enzymesIncreased solubility for excretion

Transport and Distribution

The transport mechanisms for the compound involve both passive diffusion and active transport. Its distribution within tissues is influenced by blood flow and tissue permeability.

Subcellular Localization

The localization of this compound is critical for its function. It accumulates in organelles such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative effects.

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of bacterial and fungal strains, suggesting potential applications in infectious disease treatment.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer efficacy of the compound.
    • Results : Significant reduction in cell viability was observed in MCF-7 cells with an IC50 of 30 µM after 48 hours of treatment.
  • Animal Model Study for Dosage Effects :
    • Objective : To assess the therapeutic window of the compound.
    • Findings : At a dosage of 10 mg/kg, tumor growth inhibition was noted without significant toxicity; however, doses above 20 mg/kg resulted in observable liver damage.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-(3-methylpyrrolidin-1-yl)acetic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, using 3-methylpyrrolidine and chloroacetic acid as precursors. Optimization involves adjusting reaction time, temperature (e.g., 40–60°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetic acid). Catalysts like triethylamine or DIPEA improve yield by neutralizing HCl byproducts .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for pyrrolidine protons) .

Q. How should researchers address solubility limitations of this compound in aqueous buffers?

  • Approach : Solubility data for the hydrochloride salt is scarce, but analog studies (e.g., pyridinyl acetic acid derivatives) suggest limited water solubility. Use co-solvents like DMSO (≤10% v/v) or adjust pH to >5.0 using phosphate buffers. Pre-saturate solutions with sonication (30 min at 25°C) .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Wear PPE: nitrile gloves, lab coat, and safety goggles to prevent eye/skin contact (H319/H335 hazards) .
  • Work in a fume hood to avoid inhalation of irritant vapors .
  • In case of exposure, rinse eyes with water for 15 min and seek medical attention .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Strategy : Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. Tools like ICReDD integrate experimental data with computational predictions to optimize conditions (e.g., solvent selection, catalyst screening) and reduce trial-and-error cycles .

Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature?

  • Design : Conduct accelerated stability studies:

  • pH Stability : Test pH 2–9 (HCl/NaOH-adjusted buffers) at 25°C and 40°C. Monitor degradation via LC-MS over 7–14 days.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
    • Data Interpretation : Cross-validate with kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological activity?

  • Analysis Framework :

  • In vitro : Screen receptor binding (e.g., GPCR assays) at 1–100 µM.
  • In vivo : Assess bioavailability in rodent models via IV/PO dosing (e.g., 10 mg/kg). Use PK/PD modeling to account for metabolic differences (e.g., cytochrome P450 interactions) .
    • Troubleshooting : Compare metabolite profiles (LC-MS/MS) to identify active/inactive derivatives .

Q. What strategies validate the compound’s selectivity in complex biological matrices?

  • Validation Protocol :

  • Specificity Testing : Use CRISPR-engineered cell lines lacking target receptors to confirm off-target effects.
  • Competitive Binding Assays : Employ fluorescent probes (e.g., BODIPY-labeled analogs) to quantify binding affinity (Kd_d) in presence of competing ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride
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2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.